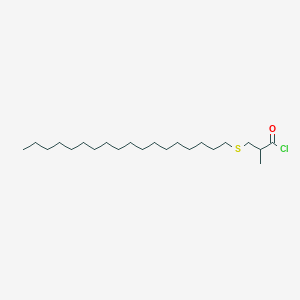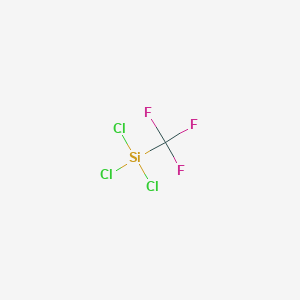
Trichloro(trifluoromethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(trifluoromethyl)silane is an organosilicon compound with the chemical formula CCl3SiF3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other silicon-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(trifluoromethyl)silane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with trifluoromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the direct chlorination of silicon compounds followed by fluorination. The reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(trifluoromethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction Reactions: this compound can be reduced to form other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Reducing Agents: Hydrogen gas or metal hydrides are used in reduction reactions.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silanes and siloxanes .
Wissenschaftliche Forschungsanwendungen
Trichloro(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of high-purity silicon for electronics and solar panels .
Wirkmechanismus
The mechanism of action of trichloro(trifluoromethyl)silane involves its reactivity with various substrates. The compound can form silicon-carbon bonds through hydrosilylation, where the silicon atom bonds with carbon atoms in organic molecules. This reaction is often catalyzed by metal complexes, which facilitate the transfer of silicon to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (SiHCl3): Used in the production of high-purity silicon.
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Uniqueness: Trichloro(trifluoromethyl)silane is unique due to its combination of chlorine and fluorine atoms bonded to silicon. This unique structure imparts specific reactivity patterns that are not observed in other similar compounds. Its ability to participate in both chlorination and fluorination reactions makes it a versatile reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
109111-29-7 |
|---|---|
Molekularformel |
CCl3F3Si |
Molekulargewicht |
203.45 g/mol |
IUPAC-Name |
trichloro(trifluoromethyl)silane |
InChI |
InChI=1S/CCl3F3Si/c2-8(3,4)1(5,6)7 |
InChI-Schlüssel |
SHDWQYAAHOSWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


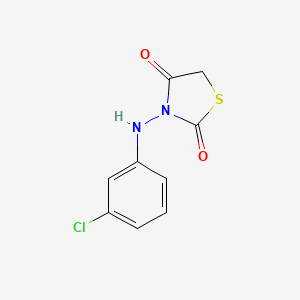
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

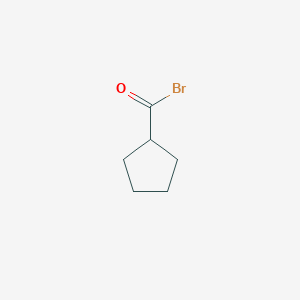
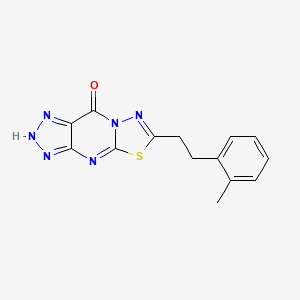
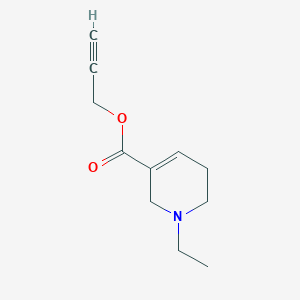
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
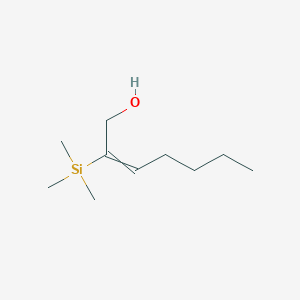
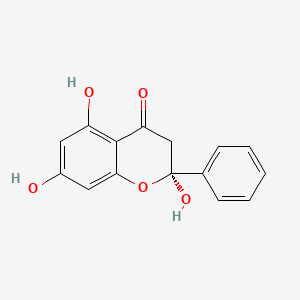
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
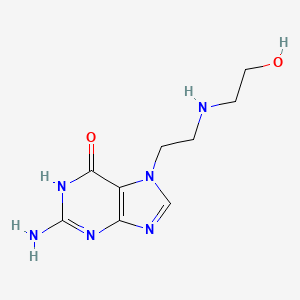
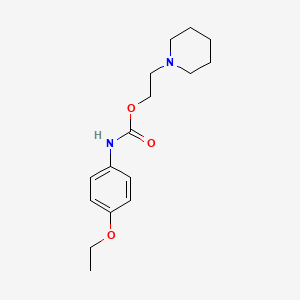
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
